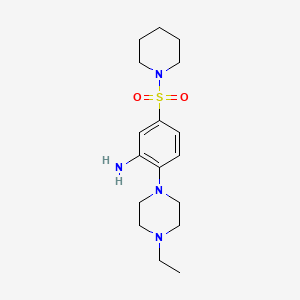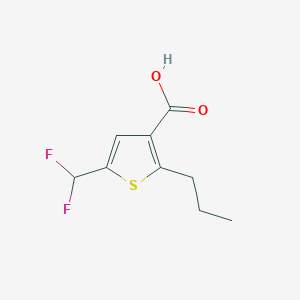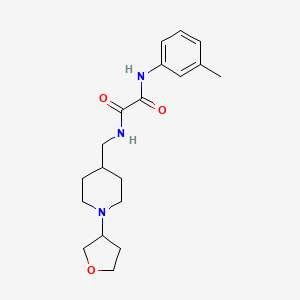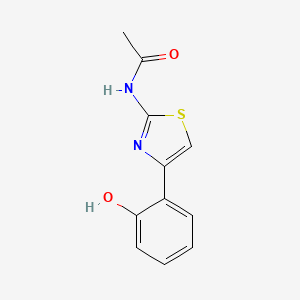
2-硝基-5-(硫代吗啉-4-基)苯胺
概述
描述
2-Nitro-5-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C10H13N3O2S It is characterized by the presence of a nitro group (-NO2) and a thiomorpholine ring attached to an aniline core
科学研究应用
2-Nitro-5-(thiomorpholin-4-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiomorpholin-4-yl)aniline typically involves the nitration of 5-(thiomorpholin-4-yl)aniline. The process begins with the preparation of 5-(thiomorpholin-4-yl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aniline ring.
Industrial Production Methods
Industrial production of 2-Nitro-5-(thiomorpholin-4-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
2-Nitro-5-(thiomorpholin-4-yl)aniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the thiomorpholine ring can be replaced by other functional groups.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-5-(thiomorpholin-4-yl)aniline.
Substitution: Derivatives with different functional groups replacing the nitro or thiomorpholine moieties.
Oxidation: Sulfoxides or sulfones of 2-Nitro-5-(thiomorpholin-4-yl)aniline.
相似化合物的比较
2-Nitro-5-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:
2-Nitroaniline: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
5-(Thiophen-2-yl)-2-nitroaniline: Contains a thiophene ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.
2-Nitro-4-(morpholin-4-yl)aniline: Contains a morpholine ring instead of a thiomorpholine ring, which may affect its reactivity and interactions with biological targets.
The unique combination of the nitro group and the thiomorpholine ring in 2-Nitro-5-(thiomorpholin-4-yl)aniline provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-nitro-5-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCUKDARNAGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide](/img/structure/B2644060.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)



![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)




